molecular formula C25H24N2O6 B11140566 N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tryptophan

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tryptophan

Cat. No.: B11140566
M. Wt: 448.5 g/mol
InChI Key: HWOIOGRALMIXSA-LJQANCHMSA-N
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Description

3-(1H-INDOL-3-YL)-2-[2-(5-METHOXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID is a complex organic compound that features both indole and chromone moieties. Compounds containing these structures are often of interest due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-INDOL-3-YL)-2-[2-(5-METHOXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID typically involves multi-step organic synthesis. The process may start with the preparation of the indole and chromone intermediates, followed by their coupling through amide bond formation. Common reagents might include acyl chlorides, amines, and catalysts such as EDCI or DCC for amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the carbonyl groups in the chromone structure, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions might occur at the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, or substituted indole or chromone compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.

Biology

In biological research, compounds containing indole and chromone structures are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive roles.

Medicine

Medically, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, these compounds could find applications in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for 3-(1H-INDOL-3-YL)-2-[2-(5-METHOXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID would depend on its specific biological target. Generally, compounds with indole and chromone structures can interact with a variety of molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A well-known plant hormone with a simpler structure.

    Chromone derivatives: Compounds like flavonoids, which also contain the chromone moiety and exhibit diverse biological activities.

Uniqueness

The uniqueness of 3-(1H-INDOL-3-YL)-2-[2-(5-METHOXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID lies in its combined indole and chromone structures, which may confer unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H24N2O6

Molecular Weight

448.5 g/mol

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C25H24N2O6/c1-13-8-20(32-3)23-14(2)17(25(31)33-21(23)9-13)11-22(28)27-19(24(29)30)10-15-12-26-18-7-5-4-6-16(15)18/h4-9,12,19,26H,10-11H2,1-3H3,(H,27,28)(H,29,30)/t19-/m1/s1

InChI Key

HWOIOGRALMIXSA-LJQANCHMSA-N

Isomeric SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)C)C(=C1)OC

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)C)C(=C1)OC

Origin of Product

United States

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